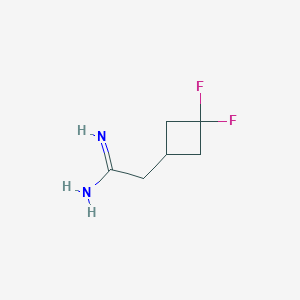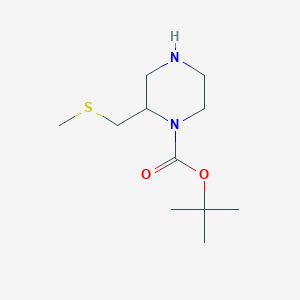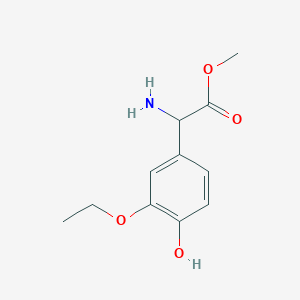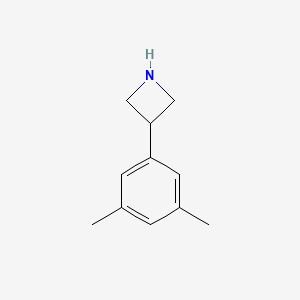
3-(3,5-Dimethylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the 3,5-dimethylphenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Synthetic Routes and Reaction Conditions:
Aza Paternò–Büchi Reaction: One of the most efficient methods for synthesizing azetidines involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method allows for the functionalization of azetidines under specific reaction conditions.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This approach is straightforward and efficient.
Microwave Irradiation: A one-pot synthesis of azetidines can be achieved using microwave irradiation, which involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide.
Industrial Production Methods:
Cyclization and Nucleophilic Substitution: Industrial production often involves cyclization and nucleophilic substitution reactions, which are scalable and cost-effective.
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, often leading to the formation of more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert azetidines into their corresponding amines.
Substitution: Azetidines are known to participate in substitution reactions, particularly nucleophilic substitutions, due to the ring strain and the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation Products: Oxidation typically yields more complex nitrogen-containing heterocycles.
Reduction Products: Reduction yields primary or secondary amines.
Substitution Products: Substitution reactions can yield a variety of functionalized azetidines.
Scientific Research Applications
3-(3,5-Dimethylphenyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)azetidine involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitrogen atom in the azetidine ring can interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness of 3-(3,5-Dimethylphenyl)azetidine:
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-9(2)5-10(4-8)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |
InChI Key |
BYKPACZMUBWLNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



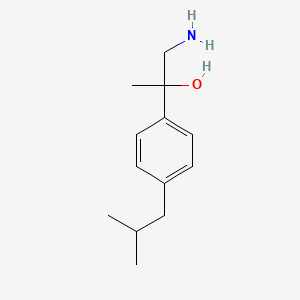

![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)


![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
![3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine](/img/structure/B13610928.png)


